N-Boc-2-bromo-N-phenylaniline N-Boc-2-bromo-N-phenylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18059423
InChI: InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)18/h4-12H,1-3H3
SMILES:
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2 g/mol

N-Boc-2-bromo-N-phenylaniline

CAS No.:

Cat. No.: VC18059423

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-2-bromo-N-phenylaniline -

Specification

Molecular Formula C17H18BrNO2
Molecular Weight 348.2 g/mol
IUPAC Name tert-butyl N-(2-bromophenyl)-N-phenylcarbamate
Standard InChI InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)18/h4-12H,1-3H3
Standard InChI Key NGOMAGQXFBFDGT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

N-Boc-2-bromo-N-phenylaniline (systematic name: (R)-3-(2-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid) belongs to the class of Boc-protected amino acid derivatives. Its molecular formula is C₁₄H₁₈BrNO₄, with a molar mass of 344.2 g/mol . The compound exhibits one defined stereocenter at the α-carbon, conferring chirality critical for its interactions in enzymatic systems . The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic deactivation, influencing its reactivity in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₈BrNO₄
Average Mass344.205 g/mol
Monoisotopic Mass343.04192 g/mol
Defined Stereocenters1
CAS Registry Number261360-76-3 (R-enantiomer)
261165-02-0 (S-enantiomer)

Synthesis and Purification Strategies

Boc Protection of 2-Bromo-D-Phenylalanine

The synthesis typically begins with 2-bromo-D-phenylalanine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, yielding the Boc-protected intermediate with >95% enantiomeric excess . Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0–5°C to minimize racemization .

Crystallization and Characterization

Purification is achieved through recrystallization from ethyl acetate/hexane mixtures, producing white crystalline solids with melting points of 138.4°C (R-enantiomer) and 142.1°C (S-enantiomer) . Differential scanning calorimetry (DSC) confirms the absence of polymorphic transitions below 130°C, ensuring thermal stability during storage .

Physicochemical Properties

Thermal Stability and Solubility

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., 12.7 mg/mL in DMSO at 25°C) but limited solubility in water (<0.1 mg/mL) . Its decomposition temperature exceeds 200°C, making it suitable for high-temperature reactions. The predicted boiling point of 471.3±40.0°C aligns with computational models using COSMO-RS theory .

Table 2: Thermal and Solubility Data

PropertyValueMethod
Melting Point (R)138.4°CDSC
Melting Point (S)142.1°CDSC
Boiling Point471.3±40.0°CPredicted
Water Solubility<0.1 mg/mLShake-flask
LogP (Octanol-Water)2.89HPLC

Applications in Organic Synthesis

Peptide Coupling and Chiral Auxiliaries

SupplierPurityQuantityPrice
Alfa Aesar95%1g$130.00
TRC98%250mg$70.00
Alfa Aesar95%5g$495.60

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